REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:5]=[CH:6][C:7]([N:12]2[CH2:16][CH2:15][CH2:14][CH:13]2[CH3:17])=[C:8]([CH2:10][OH:11])[CH:9]=1.[CH3:18]I>CN(C=O)C>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([N:12]2[CH2:16][CH2:15][CH2:14][CH:13]2[CH3:17])=[C:8]([CH2:10][O:11][CH3:18])[CH:9]=1 |f:0.1|
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Name
|
|
Quantity
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2.84 g
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Type
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reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C1)CO)N1C(CCC1)C
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Name
|
|
Quantity
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80 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
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|
Quantity
|
7.3 mL
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Type
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reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was quenched with a saturated aqueous solution of NH4Cl (20 mL)
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Type
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ADDITION
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Details
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diluted with water (200 mL)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (150 ml)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N1C(CCC1)C)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |